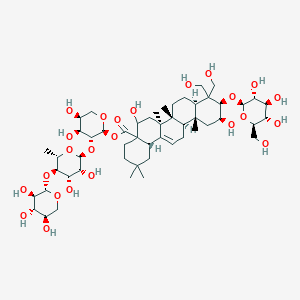

Desapioplatycodin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H84O24 |

|---|---|

Molecular Weight |

1093.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C52H84O24/c1-21-39(73-42-36(65)31(60)25(57)17-69-42)35(64)38(67)43(71-21)74-40-32(61)26(58)18-70-45(40)76-46(68)52-12-11-47(2,3)13-23(52)22-7-8-28-48(4)14-24(56)41(75-44-37(66)34(63)33(62)27(16-53)72-44)51(19-54,20-55)29(48)9-10-49(28,5)50(22,6)15-30(52)59/h7,21,23-45,53-67H,8-20H2,1-6H3/t21-,23-,24-,25+,26-,27+,28+,29+,30?,31-,32-,33+,34-,35-,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,48+,49+,50+,52?/m0/s1 |

InChI Key |

HCKUIVZXCXTBEH-HUOQGQOQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)C34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(CC4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Desapioplatycodin D: A Technical Guide on its Discovery, Origin, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Desapioplatycodin D is a naturally occurring triterpenoid saponin that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of its discovery, botanical origin, and mechanisms of action, with a focus on its cytotoxic and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to support further research and drug development efforts.

Discovery and Origin

This compound is a member of the platycoside family of saponins, which are characteristic secondary metabolites of the plant Platycodon grandiflorus, commonly known as the balloon flower. The root of this perennial flowering plant, referred to as "Jie Geng" in traditional Chinese medicine, has been used for centuries to treat various ailments, including bronchitis, asthma, and tonsillitis.

The isolation and characterization of various platycosides, including this compound, have been achieved through various chromatographic techniques. One of the earlier comprehensive studies on the saponins from Platycodon grandiflorum was published in 1975, which detailed the isolation and structure of Platycodin D, a closely related compound.[1] A 2006 study further elaborated on the chemical constituents of the roots of Platycodon grandiflorum, identifying "deapio-platycodin-D" among the isolated compounds.[2] The structural elucidation of these complex molecules has been accomplished using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[3]

Chemical Structure

This compound is a triterpenoid saponin with the chemical formula C₅₂H₈₄O₂₄. Its structure consists of a triterpenoid aglycone, platycodigenin, linked to a sugar chain. The "desapio" prefix indicates the absence of an apiose sugar moiety that is present in other related platycosides.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound exhibits cytotoxic effects against various human cancer cell lines. This activity is primarily mediated through the induction of apoptosis, a form of programmed cell death.

Signaling Pathway: p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

One of the key mechanisms underlying the pro-apoptotic effects of platycodins, including this compound, is the activation of the p38 MAPK signaling pathway. This pathway is a crucial regulator of cellular responses to stress signals and can lead to apoptosis. Upon treatment with this compound, the p38 MAPK is phosphorylated and activated, which in turn triggers a downstream cascade of events culminating in apoptosis.

Caption: p38 MAPK signaling pathway activated by this compound, leading to apoptosis.

Anti-inflammatory Activity

This compound also possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]

Signaling Pathway: Liver X Receptor (LXR) and ATP-Binding Cassette Transporter A1 (ABCA1) Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the activation of the Liver X Receptor (LXR) signaling pathway. LXR is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Activation of LXR leads to the upregulation of its target gene, ATP-Binding Cassette Transporter A1 (ABCA1).[5][6] ABCA1 is a membrane transporter that facilitates the efflux of cholesterol and phospholipids from cells. This process can modulate the composition of lipid rafts in the cell membrane, which are critical for the signaling of inflammatory receptors like Toll-like receptor 4 (TLR4). By promoting cholesterol efflux, this compound can disrupt TLR4 signaling and subsequently reduce the production of inflammatory cytokines.

References

- 1. Studies on the saponins of the root of Platycodon grandiflorum A. De Candolle. I. Isolation and the structure of platycodin-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Chemical constituents from roots of Platycodon grandiflorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of ABCA1 Functions by Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Saponin Composition of Platycodon grandiflorus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the saponin composition of Platycodon grandiflorus, commonly known as the balloon flower. This document details the chemical diversity of platycosides, quantitative data on their distribution within the plant, established experimental protocols for their analysis, and insights into their mechanisms of action through key signaling pathways.

Introduction to Platycodon grandiflorus Saponins (Platycosides)

The roots of Platycodon grandiflorus are a rich source of triterpenoid saponins, collectively known as platycosides. These compounds are the primary active constituents responsible for the plant's extensive use in traditional medicine for treating respiratory ailments, inflammation, and other conditions.[1][2] Platycosides are characterized by a triterpenoid aglycone structure with two sugar chains attached, making them surface-active compounds with a range of biological properties.[3] The structural diversity of platycosides, arising from variations in their aglycone and sugar moieties, contributes to their wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects.[1][4]

Chemical Diversity of Platycosides

The chemical structures of platycosides are diverse, primarily based on their aglycone (sapogenin) core. They are broadly classified into three main types based on the functional group at the C-4 position of the aglycone: platycodigenin (PDN-type), polygalacic acid (PGA-type), and platyconic acid A (PCA-type).[4][5] Further diversity arises from the type and linkage of sugar moieties attached at the C-3 and C-28 positions.[5][6]

The glycosides at the C-3 position are typically glucose, while the C-28 position is adorned with more complex sugar chains that can include arabinose, rhamnose, xylose, and apiose.[5][6] Acetyl groups can also be present on the sugar residues, further increasing the structural variety.[5] The deglycosylation of these saponins, either through enzymatic or chemical hydrolysis, can lead to the formation of secondary saponins with potentially enhanced biological activity.[1][4]

Quantitative Saponin Composition

The concentration and relative abundance of different platycosides can vary significantly depending on the part of the plant, its geographical origin, and cultivation conditions.[3][7] The roots are generally the primary source of these saponins.[3] Below are tables summarizing the quantitative data on saponin content from various studies.

Table 1: Total Saponin Content in Different Parts of Platycodon grandiflorus

| Plant Part | Total Saponin Content (mg/100g Dry Weight) | Reference |

| Roots (with peel) | 1674.60 ± 25.45 | [7] |

| Roots (without peel) | 1058.83 | [8] |

| Blanched Roots (without peel) | 945.17 | [8] |

| Buds | 1364.05 | [8] |

| Stems | 993.71 | [8] |

| Leaves | 881.16 ± 5.15 | [7] |

Table 2: Content of Major Platycosides in Platycodon grandiflorus Sprouts

| Saponin | Plant Part | Content (mg/g) | Reference |

| Polygalacin D | Roots | 1.44 ± 0.02 | [9] |

| Whole Sprouts | 1.15 ± 0.01 | [9] | |

| Leaves/Stems | 0.97 ± 0.01 | [9] | |

| Deapi-platycodin D3 | Roots | 0.37 ± 0.00 | [9] |

| Whole Sprouts | 0.58 ± 0.03 | [9] | |

| Leaves/Stems | 0.88 ± 0.04 | [9] |

Experimental Protocols

Accurate extraction and quantification of platycosides are crucial for research and drug development. The following are detailed methodologies for key experiments.

Extraction of Saponins

This protocol is a composite based on methods described in the literature for the efficient extraction of total saponins from Platycodon grandiflorum.[6][9]

Objective: To extract total saponins from dried plant material.

Materials and Reagents:

-

Dried, powdered Platycodon grandiflorum plant material (e.g., roots)

-

70% Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.2 µm, PVDF)

-

Nitrogen gas evaporator

-

Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

-

Weigh 0.1 g of the powdered plant material into a centrifuge tube.

-

Add 1.5 mL of 70% methanol to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Add another 1 mL of 70% methanol and vortex again.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 10°C.

-

Carefully collect the supernatant and filter it through a 0.2 µm PVDF syringe filter.

-

Concentrate the filtered extract to dryness using a stream of nitrogen gas.

-

Redissolve the dried extract in 1.5 mL of deionized water.

-

For further purification, activate an SPE C18 cartridge by passing 3 mL of methanol followed by 6 mL of water.

-

Load the redissolved saponin extract onto the conditioned C18 cartridge.

-

Elute the saponins with an appropriate solvent (e.g., methanol).

-

The eluted fraction contains the purified saponins ready for analysis.

Quantification by UPLC-QToF/MS

This protocol outlines the parameters for the analysis of platycosides using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry, a powerful technique for the separation and identification of complex mixtures.[2][6]

Objective: To separate, identify, and quantify individual saponins.

Instrumentation:

-

UPLC system with a binary solvent manager and sample manager

-

QToF mass spectrometer with an electrospray ionization (ESI) source

-

UPLC column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient might start at a low percentage of B, increasing linearly to a high percentage over 15-20 minutes to elute all compounds of interest.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 - 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative modes are often used to capture a wider range of compounds.

-

Capillary Voltage: 2.5 - 3.5 kV

-

Sampling Cone Voltage: 30 - 40 V

-

Source Temperature: 100 - 120°C

-

Desolvation Temperature: 350 - 450°C

-

Desolvation Gas Flow: 800 - 1000 L/hr

-

Mass Range: m/z 100 - 2000

Data Analysis:

-

Saponins are identified based on their retention times and mass-to-charge ratios (m/z).

-

Quantification is typically performed by comparing the peak areas of the identified saponins to that of an internal standard.[6]

Signaling Pathways and Mechanisms of Action

Platycosides, particularly Platycodin D, have been shown to exert their pharmacological effects by modulating various cellular signaling pathways.

Platycodin D-Induced Apoptosis in Cancer Cells

Platycodin D is a potent inducer of apoptosis in various cancer cell lines. Its pro-apoptotic effects are mediated through both the intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS).[1]

Caption: Platycodin D induces apoptosis via ROS-mediated MAPK signaling and mitochondrial pathways.

Platycoside-Mediated Autophagy via AMPK/mTOR/AKT Signaling

A platycoside-rich fraction from P. grandiflorum has been shown to induce autophagic cell death in cancer cells by modulating the AMPK/mTOR/AKT signaling pathway.[7]

Caption: Platycosides induce autophagic cell death by activating AMPK and inhibiting the AKT/mTOR pathway.

Experimental Workflow for Saponin Analysis

The overall workflow from sample preparation to data analysis for the study of Platycodon grandiflorus saponins is a multi-step process.

Caption: Workflow for the extraction and analysis of saponins from Platycodon grandiflorum.

Conclusion

The saponins of Platycodon grandiflorus represent a diverse and pharmacologically important class of natural products. This guide has provided a detailed overview of their chemical composition, quantitative distribution, and analytical methodologies. The elucidation of the signaling pathways through which these compounds exert their effects, such as the induction of apoptosis and autophagy in cancer cells, opens promising avenues for drug discovery and development. The presented protocols and data serve as a valuable resource for researchers in the fields of phytochemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]

- 5. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS [mdpi.com]

- 7. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN101084971B - Method for preparing total saponins of platycodon grandiflorum - Google Patents [patents.google.com]

Unveiling Desapioplatycodin D: A Technical Guide to its Chemical Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desapioplatycodin D, a triterpenoid saponin derived from the root of Platycodon grandiflorum, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. As a deapiosylated pl-atycoside, it exhibits enhanced biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It details established experimental protocols for its isolation and biological assessment. While research into its specific molecular mechanisms is ongoing, this document also explores the well-documented signaling pathways of the closely related compound, Platycodin D, to offer insights into the potential mechanisms of action of this compound.

Chemical Structure and Physicochemical Properties

This compound is classified as a triterpenoid saponin. Its chemical structure consists of a pentacyclic triterpenoid aglycone, which is characteristic of oleanane-type saponins, with sugar moieties attached. The defining feature of this compound is the absence of an apiose sugar unit that is present in other related platycosides.

Chemical and Physical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | Olean-12-en-28-oic acid, 3-(β-D-glucopyranosyloxy)-2,16,23,24-tetrahydroxy-, O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl ester, (2β,3β,16α)- | [CymitQuimica] |

| CAS Number | 78763-58-3 | [CymitQuimica] |

| Chemical Formula | C₅₂H₈₄O₂₄ | [ChemBK] |

| Molecular Weight | 1093.22 g/mol | [ChemBK] |

| Property | Value | Source |

| Appearance | White powder | [ChemBK] |

| Melting Point | 231-235°C | [ChemBK] |

| Solubility | Easily soluble in water and methanol; insoluble in petroleum ether and chloroform. | [ChemBK] |

| Specific Rotation (α) | -22.9 (c, 1 in MeOH) | [ChemBK] |

| pKa (Predicted) | 12.76 ± 0.70 | [ChemBK] |

Biological Activities and Potential Mechanisms of Action

This compound has demonstrated a range of biological activities, with studies suggesting that deapiosylated platycosides may possess greater potency than their glycosylated precursors.

The known biological activities of this compound include:

-

Anti-inflammatory effects

-

Antioxidant properties

-

Expectorant effects

-

Inhibition of pancreatic lipase

While specific signaling pathway studies for this compound are limited, the closely related compound, Platycodin D, has been extensively studied. The following sections describe the signaling pathways modulated by Platycodin D, which may provide a framework for understanding the potential mechanisms of this compound.

Platycodin D and Anti-Cancer Activity: Apoptosis Induction

Platycodin D has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.

Platycodin D and Anti-Inflammatory Effects: NF-κB and MAPK Pathways

Platycodin D has been reported to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.

Platycodin D and Cell Survival: PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation. Platycodin D has been shown to inhibit this pathway in cancer cells, leading to decreased cell viability.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and a standard procedure for assessing its biological activity in a cell-based assay.

Isolation and Purification of this compound

The following protocol is a general method for the preparative isolation of this compound from the roots of Platycodon grandiflorum using High-Speed Counter-Current Chromatography (HSCCC).

-

Preparation of Crude Extract:

-

Air-dry and pulverize the roots of Platycodon grandiflorum.

-

Extract the powdered root material with 70% ethanol at room temperature with agitation for 24 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude saponin fraction.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: Prepare a two-phase solvent system of hexane-n-butanol-water (1:40:20, v/v/v). Equilibrate the solvent system in a separatory funnel and separate the two phases.

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column entirely with the upper stationary phase.

-

Rotate the column at a speed of 800-900 rpm.

-

Pump the lower mobile phase into the column at a flow rate of 1.5-2.0 mL/min.

-

-

Sample Injection: Once hydrodynamic equilibrium is reached, inject the crude saponin fraction dissolved in the mobile phase.

-

Fraction Collection: Collect fractions of the effluent at regular intervals.

-

Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Purification: Pool the fractions containing pure this compound and concentrate to dryness.

-

Cell Viability Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Conclusion and Future Perspectives

This compound is a promising natural compound with demonstrated biological activities that warrant further investigation. While its structural similarity to Platycodin D suggests potential mechanisms of action involving key signaling pathways in cancer and inflammation, dedicated research is crucial to elucidate its specific molecular targets and signaling cascades. The development of efficient isolation and purification protocols will facilitate more in-depth preclinical studies. Future research should focus on comparative studies with other platycosides to understand the structure-activity relationships and to fully realize the therapeutic potential of this compound in various disease models.

An In-Depth Technical Guide to Desapioplatycodin D (CAS Number: 78763-58-3)

A Note on Available Data: Scientific literature with detailed experimental data and protocols specifically for Desapioplatycodin D (CAS 78763-58-3) is limited. Much of the in-depth research on biological activity and mechanisms of action has been conducted on the closely related triterpenoid saponin, Platycodin D. This guide will present the available information for this compound and supplement it with data from Platycodin D as a close structural and functional analogue, with clear indications of which compound the data pertains to. This approach provides a comprehensive overview for researchers, though direct experimental validation for this compound is recommended.

Introduction

This compound is a triterpenoid saponin, a class of natural products known for their complex structures and diverse biological activities.[1] It is derived from the roots of Platycodon grandiflorum, a plant with a long history of use in traditional medicine.[2] Emerging research has highlighted the potential of this compound and its analogues as therapeutic agents, particularly in the fields of oncology and immunology, owing to their anti-inflammatory, antioxidant, and anti-tumor properties.[2] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] It is characterized by a six-membered ring triterpene saponin structure with a significant molecular weight.[2] Its solubility profile indicates good solubility in polar solvents like methanol and water, but it is insoluble in nonpolar solvents such as petroleum ether and chloroform.[2]

| Property | Value | Reference(s) |

| CAS Number | 78763-58-3 | [3] |

| Molecular Formula | C₅₂H₈₄O₂₄ | [3] |

| Molecular Weight | 1093.22 g/mol | [4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 231-235°C | |

| Solubility | Soluble in water and methanol; insoluble in petroleum ether and chloroform. | [2] |

| pKa (Predicted) | 12.76 ± 0.70 | [4] |

| Storage Condition | 2-8°C |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of pharmacological activities, with its anti-tumor and anti-inflammatory effects being the most prominent.[2]

Anti-Tumor Activity

The anti-cancer properties of the closely related Platycodin D have been extensively studied, and it is plausible that this compound shares similar mechanisms. The primary anti-tumor effects are attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Platycodin D has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This process involves the modulation of key regulatory proteins, including the Bcl-2 family and caspases. Specifically, treatment with Platycodin D leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][7] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6]

Several key signaling pathways are implicated in the pro-apoptotic effects of Platycodin D.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often overactive in cancer. Platycodin D has been shown to inhibit the activation of this pathway, leading to decreased cell proliferation and survival.[8][9] Inhibition of Akt phosphorylation is a key event in this process.[9]

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated in response to cellular stress and can promote apoptosis. Platycodin D treatment has been demonstrated to activate the JNK pathway, leading to the downstream activation of pro-apoptotic transcription factors like AP-1 and the upregulation of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis).[6][10]

Caption: Apoptotic signaling pathways modulated by Platycodin D.

Anti-Inflammatory Activity

This compound is reported to have anti-inflammatory properties.[2] Studies on Platycodin D show that it can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated cells.[11][12] The mechanism underlying this effect involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[11]

Quantitative Data

The following tables summarize the available quantitative data for Platycodin D. It is important to reiterate that these values are for a related compound and should be considered indicative for this compound.

Table 1: In Vitro Anti-Cancer Activity of Platycodin D (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference(s) |

| A549 | Lung Cancer | Not specified, but effective | Not specified | [13] |

| HCT116 | Colorectal Cancer | Not specified, but effective | Not specified | [14] |

| LoVo | Colorectal Cancer | Not specified, but effective | Not specified | [14] |

| NOZ | Gallbladder Cancer | Not specified, but effective | Not specified | [6] |

| GBC-SD | Gallbladder Cancer | Not specified, but effective | Not specified | [6] |

| RL95-2 | Endometrial Cancer | Not specified, but effective | Not specified | [8] |

| PC-3 | Prostate Cancer | Not specified, but effective | Not specified | [7] |

| U251 | Glioma | 16.3, 40.8, 81.6, 163.2 (concentrations tested) | 48 | [9] |

Table 2: Pharmacokinetic Parameters of Platycodin D in Rats

| Administration Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | T₁/₂ (h) | Oral Bioavailability (%) | Reference(s) |

| Oral (Platycodin D) | 500 mg/kg | Not specified | Not specified | Not specified | Not specified | 0.29 | [15] |

| Intravenous (Platycodin D) | 25 mg/kg | Not specified | Not specified | Not specified | Not specified | - | [15] |

| Oral (3% PD extract) | 500 mg/kg | Not specified | Not specified | Not specified | Not specified | 1.35 (for Platycodin D3) | [15] |

Experimental Protocols

The following are detailed, standardized protocols for key experiments relevant to the study of this compound. These are intended as comprehensive templates that can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After 4 hours, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

References

- 1. Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Platycodin D on apoptosis, migration, invasion and cell cycle arrest of gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]

- 8. Platycodin D inhibits the proliferation, invasion and migration of endometrial cancer cells by blocking the PI3K/Akt signaling pathway via ADRA2A upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]

- 11. Anti-inflammatory effects of Platycodin D on dextran sulfate sodium (DSS) induced colitis and E. coli Lipopolysaccharide (LPS) induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]

- 13. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Desapioplatycodin D (C52H84O24): A Technical Guide for Researchers

An In-depth Technical Guide on the Triterpenoid Saponin Desapioplatycodin D for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a complex triterpenoid saponin with the molecular formula C52H84O24, is a significant bioactive compound isolated from the roots of Platycodon grandiflorum.[1] Also commonly referred to as Deapioplatycodin D, this natural product has garnered considerable interest within the scientific community for its diverse pharmacological activities.[1][2] Preliminary research has demonstrated its potential as an anti-inflammatory, anti-tumor, and antiviral agent, making it a compelling candidate for further investigation in drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its physicochemical properties, biological activities, mechanisms of action, and relevant experimental protocols.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2] Its large and complex structure contributes to its solubility profile; it is generally insoluble in water but soluble in polar organic solvents such as methanol and DMSO.[2]

| Property | Value | Source |

| Molecular Formula | C52H84O24 | [1] |

| Molecular Weight | 1093.21 g/mol | MedChemExpress |

| CAS Number | 78763-58-3 | [1] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO and methanol | [2] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities. The following tables summarize the available quantitative data on its efficacy.

Anti-proliferative and Cytotoxic Activity

| Cell Line | Assay Type | IC50 Value | Reference |

| HSC-T6 (rat hepatic stellate cells) | MTT Assay | 8.24 µM | [1] |

| A549 (human non-small cell lung cancer) | Not Specified | ED50: ca. 4 - 18 µg/mL | |

| SK-OV-3 (human ovarian cancer) | Not Specified | ED50: ca. 4 - 18 µg/mL |

Antiviral Activity

| Virus | Assay System | EC50 Value | IC50 Value (Target) | Reference |

| Hepatitis C Virus (HCV) | HCV subgenomic replicon cells | 0.35 - 2.45 µg/mL | 7 µg/mL (RdRp) |

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound are still under active investigation. However, research on the structurally similar and co-isolated Platycodin D provides significant insights into its probable mechanisms of action. It is hypothesized that this compound shares similar molecular targets and signaling cascades.

Recent studies have directly implicated this compound in inducing incomplete mitophagy in glioblastoma cells through the BNIP3L pathway. This suggests a mechanism of programmed cell death distinct from classical apoptosis.

The following signaling pathways, established for Platycodin D, are considered highly relevant to the activity of this compound:

-

PI3K/Akt/mTOR Pathway: This is a crucial signaling network that regulates cell survival, proliferation, and growth. Platycodin D has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), is involved in cell proliferation and differentiation. Inhibition of this pathway by Platycodin D can contribute to its anti-tumor effects.

-

JNK/AP-1 Pathway: The c-Jun N-terminal kinase (JNK) pathway, leading to the activation of the transcription factor AP-1, is often associated with cellular stress responses and apoptosis. Platycodin D has been observed to activate this pathway, promoting cancer cell death.

Visualized Signaling Pathways

The following diagrams illustrate the putative signaling pathways influenced by this compound, based on evidence from the closely related Platycodin D.

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: Postulated MAPK/ERK signaling pathway inhibition by this compound.

Caption: Hypothesized activation of the JNK/AP-1 apoptotic pathway by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the available literature for platycosides, the following methodologies are representative of the approaches used to assess its biological activities.

Isolation and Purification of this compound

The following is a general workflow for the isolation of this compound from the roots of Platycodon grandiflorum.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Platycodon grandiflorum are extracted with methanol at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The saponin-rich fraction is concentrated in the n-butanol layer.

-

Chromatographic Separation: The n-butanol fraction is subjected to a series of column chromatography steps (e.g., silica gel, octadecylsilyl (ODS) silica gel) with a gradient of solvents to separate the different saponins.

-

Purification: Final purification of this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

In Vitro Anti-proliferative Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HSC-T6) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a DMSO solution, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

In Vitro Antiviral Assay (HCV Replicon System)

Principle: This assay utilizes human hepatoma cells (Huh-7) that harbor a subgenomic or full-length Hepatitis C virus (HCV) replicon. The replicon contains a reporter gene (e.g., luciferase) that allows for the quantification of HCV RNA replication.

Protocol:

-

Cell Seeding: HCV replicon-containing cells are seeded in a 96-well plate.

-

Compound Treatment: The cells are treated with different concentrations of this compound.

-

Incubation: The plate is incubated for a defined period (e.g., 72 hours) to allow for HCV replication.

-

Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reduction in reporter gene activity in the treated cells compared to the untreated control cells reflects the inhibition of HCV replication. The EC50 value is calculated from the dose-response curve.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. However, research on related platycosides, such as Platycodin D, indicates that these saponins generally exhibit low oral bioavailability.[2] This is likely due to their large molecular size, poor membrane permeability, and potential degradation in the gastrointestinal tract.[2] It is plausible that the biological effects observed in vivo after oral administration of Platycodon grandiflorum extracts are due to the synergistic action of multiple components or the activity of metabolites formed by gut microbiota. Further research is required to determine the specific pharmacokinetic parameters of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-proliferative and antiviral activities. While its precise mechanisms of action are still being elucidated, it is likely to modulate key signaling pathways involved in cell survival and proliferation, similar to the well-studied Platycodin D. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in further exploring the therapeutic potential of this complex and fascinating molecule. Further studies are warranted to fully characterize its pharmacological profile, establish its safety and efficacy in preclinical models, and explore its potential for clinical applications.

References

- 1. Transcriptome-wide identification of WRKY transcription factors and their expression profiles in response to methyl jasmonate in Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

The Therapeutic Potential of Platycodin D: A Technical Overview for Drug Discovery

Disclaimer: While the inquiry specified Desapioplatycodin D, a comprehensive search of publicly available scientific literature yielded limited specific data on its therapeutic uses and mechanisms of action. However, a wealth of information is available for its close structural analog, Platycodin D. This technical guide will therefore focus on the well-documented therapeutic potential of Platycodin D as a proxy, which may provide valuable insights into the potential activities of this compound.

Platycodin D (PD) is a prominent triterpenoid saponin isolated from the root of Platycodon grandiflorum.[1] Extensive research has demonstrated its significant pharmacological activities, particularly in the realm of oncology, positioning it as a compound of interest for drug development professionals. This document provides a detailed overview of the anti-cancer effects of Platycodin D, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the signaling pathways it modulates.

Quantitative Anti-Cancer Efficacy of Platycodin D

Platycodin D has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines. The following tables summarize the quantitative data from several key studies.

Table 1: Cytotoxicity of Platycodin D in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |

| PC3 | Prostate Cancer | MTT | 11.17 | 72 | [2] |

| DU145 | Prostate Cancer | MTT | ~15 | 72 | [2] |

| LNCaP | Prostate Cancer | MTT | 26.13 | 72 | [2] |

| U251 | Glioma | MTT | ~40.8 | 48 | [3] |

| NOZ | Gallbladder Cancer | MTT | ~10 | 48 | [4] |

| GBC-SD | Gallbladder Cancer | MTT | ~10 | 48 | [4] |

| H1299 | Non-Small Cell Lung Cancer | CellTiter-Glo | 7.8 | 48 | [5] |

| H2030 | Non-Small Cell Lung Cancer | CellTiter-Glo | 9.6 | 48 | [5] |

| A549 | Non-Small Cell Lung Cancer | CellTiter-Glo | 10.3 | 48 | [5] |

| Caco-2 | Intestinal Cancer | Not Specified | 24.6 | Not Specified | [6] |

| BEL-7402 | Hepatocellular Carcinoma | Not Specified | 37.70 | 24 | [6] |

| PC-12 | Pheochromocytoma | Not Specified | 13.5 | 48 | [6] |

Table 2: Apoptosis Induction by Platycodin D

| Cell Line | Cancer Type | Treatment Concentration (µM) | Apoptotic Cells (%) | Assay | Reference |

| U251 | Glioma | 16.3 | >10 | Annexin V-FITC/PI | [3] |

| U251 | Glioma | 40.8 | >20 | Annexin V-FITC/PI | [3] |

| U251 | Glioma | 81.6 | >30 | Annexin V-FITC/PI | [3] |

| U251 | Glioma | 163.2 | >40 | Annexin V-FITC/PI | [3] |

| H1299 | Non-Small Cell Lung Cancer | 15 | ~40 (early + late) | Annexin V-FITC/PI | [5] |

Table 3: Cell Cycle Arrest Induced by Platycodin D

| Cell Line | Cancer Type | Treatment Concentration (µM) | Phase of Arrest | % of Cells in Arrested Phase | Reference |

| PC3 | Prostate Cancer | 10 | G2/M | > Control | [2] |

| LNCaP | Prostate Cancer | 10 | G1 | > Control | [2] |

| DU145 | Prostate Cancer | 10 | G1 | > Control | [2] |

| U251 | Glioma | 40.8 | G0/G1 | Significantly Increased | [3] |

| NOZ | Gallbladder Cancer | 10 | G2/M | Significantly Increased | [4] |

| GBC-SD | Gallbladder Cancer | 10 | G2/M | Significantly Increased | [4] |

| 5637 | Bladder Cancer | 20 µg/ml | G0/G1 | 65.85 | [7] |

Key Signaling Pathways Modulated by Platycodin D

Platycodin D exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. Platycodin D has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[3][8][9]

Caption: Platycodin D inhibits the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer, regulating both pro-survival and pro-apoptotic signals. Platycodin D has been observed to activate the pro-apoptotic arms of this pathway, such as JNK and p38, leading to apoptosis in cancer cells.[10][11]

Caption: Platycodin D activates pro-apoptotic MAPK signaling.

c-Myc Degradation

The oncoprotein c-Myc is a critical driver of cell proliferation and is often overexpressed in cancer. Platycodin D has been shown to promote the ubiquitination and subsequent degradation of c-Myc, leading to cell cycle arrest and apoptosis.

Caption: Platycodin D promotes c-Myc degradation.

Anti-Angiogenic Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Platycodin D has demonstrated anti-angiogenic properties by inhibiting the VEGFR2-mediated signaling pathway in endothelial cells.[12][13]

Caption: Platycodin D inhibits VEGFR2-mediated angiogenesis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of Platycodin D on cancer cell proliferation.[14][15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Platycodin D in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of Platycodin D. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank control. Plot the cell viability against the log of the Platycodin D concentration to determine the IC50 value.

Caption: Workflow for the CCK-8 cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Platycodin D using flow cytometry.[17][18][19][20]

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Platycodin D for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Use FITC and PI signal detectors to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of Platycodin D on cell cycle distribution.[1][21][22][23]

-

Cell Treatment and Harvesting: Treat cells with Platycodin D as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in cold PBS and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.

-

Washing: Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes and wash twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis by PI staining.

Western Blotting

This protocol is for analyzing the expression and phosphorylation status of proteins in signaling pathways affected by Platycodin D.[24][25][26][27][28]

-

Protein Extraction: After treatment with Platycodin D, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, c-Myc) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Caption: General workflow for Western blot analysis.

Conclusion

The available data strongly suggest that Platycodin D is a potent anti-cancer agent with a multi-targeted mechanism of action. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key pro-survival signaling pathways and angiogenesis, makes it a promising candidate for further preclinical and clinical development. While specific data on this compound is currently limited, the extensive research on Platycodin D provides a solid foundation for investigating its therapeutic potential. Further studies are warranted to elucidate the specific activities of this compound and to determine if it shares the promising anti-cancer properties of its close analog.

References

- 1. Protocols [moorescancercenter.ucsd.edu]

- 2. Platycodin D Induces Tumor Growth Arrest by Activating FOXO3a Expression in Prostate Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Platycodin D on apoptosis, migration, invasion and cell cycle arrest of gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 7. fb.cuni.cz [fb.cuni.cz]

- 8. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]

- 9. Frontiers | Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway [frontiersin.org]

- 10. Platycodin D inhibits migration, invasion, and growth of MDA-MB-231 human breast cancer cells via suppression of EGFR-mediated Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Platycodin D inhibits angiogenic vascular mimicry in NSCLC by regulating the eIF4E-mediated RNA methylome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic Pilot Study of the Antiangiogenic Activity of Standardized Platycodi Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 16. ptglab.com [ptglab.com]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. Impact of hydatid cyst laminated layer antigens on cell death rate, apoptosis induction, and key genes in the cell proliferation pathway: Insights from A549 cell line studies | PLOS One [journals.plos.org]

- 19. jitc.bmj.com [jitc.bmj.com]

- 20. youtube.com [youtube.com]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. docs.research.missouri.edu [docs.research.missouri.edu]

- 23. vet.cornell.edu [vet.cornell.edu]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. Western Blot Protocol | Proteintech Group [ptglab.com]

- 26. CST | Cell Signaling Technology [cellsignal.com]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. bosterbio.com [bosterbio.com]

Desapioplatycodin D mechanism of action theories

An In-depth Technical Guide on the Core Mechanism of Action Theories of Desapioplatycodin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DPD), a triterpenoid saponin derived from the roots of Platycodon grandiflorus, is an emerging natural compound with demonstrated anti-tumor properties.[1][2] This technical guide synthesizes the current understanding of DPD's mechanism of action, focusing on its distinct effects on mitophagy and cell senescence, which differentiate it from the more extensively studied Platycodin D. This document provides a detailed overview of the signaling pathways involved, quantitative data from key experiments, and the methodologies used in this research.

Core Mechanism of Action: Induction of Incomplete Mitophagy and Cell Senescence

Recent studies have elucidated that this compound's primary anti-proliferative effects against cancer cells, particularly in glioblastoma (GBM) and hepatocellular carcinoma (HCC), are not primarily driven by apoptosis but rather by the induction of incomplete mitophagy and subsequent cell senescence.[1][2] DPD treatment leads to the accumulation of damaged mitochondria, blockage of autophagic flux at a late stage, and the activation of senescence-associated pathways.[1][2]

Induction of Incomplete Mitophagy

DPD treatment in glioblastoma and hepatocellular carcinoma cells has been shown to induce swelling and degeneration of mitochondria.[1] While it activates the initial stages of autophagy, it also blocks the later stages of autophagic flux.[1] This results in an accumulation of autophagic vesicles and damaged mitochondria that are not efficiently cleared, a state referred to as incomplete mitophagy.

The key mediator in this process is the BCL2 interacting protein 3 like (BNIP3L) .[1][2] DPD upregulates the expression of BNIP3L, which disrupts the Bcl-2-Beclin-1 complex. This disruption releases Beclin-1, a crucial protein for the initiation of autophagy.[1] However, the process does not complete, leading to the observed accumulation of dysfunctional mitochondria and a state of cellular stress.

Induction of Cell Senescence

The cellular stress induced by incomplete mitophagy appears to be a direct trigger for cell senescence. In hepatocellular carcinoma cells, DPD was found to significantly increase the expression of the senescence-related gene p21 (cyclin-dependent kinase inhibitor 1A) .[2] This upregulation of p21 mediates cell cycle arrest, leading to a senescent state and thereby inhibiting cancer cell proliferation.[2] Interestingly, in HCC cells, DPD did not show a significant effect on apoptosis-related proteins, reinforcing that its primary mechanism is senescence.[2]

Signaling Pathways

The central signaling pathway implicated in the action of this compound involves the upregulation of BNIP3L, which in turn modulates autophagy and leads to p21-mediated cell senescence.

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified in various cancer cell lines.

| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |

| Glioblastoma (GBM) | CCK-8 | Not Specified | Not Specified | Significant growth inhibition | [1] |

| Hepatocellular Carcinoma (HCC) | CCK-8 | Not Specified | Not Specified | Significant inhibition of proliferation | [2] |

Experimental Protocols

The following methodologies have been central to elucidating the mechanism of action of this compound.

Cell Viability Assay (CCK-8)

-

Objective: To assess the effect of DPD on the proliferation and viability of cancer cells.

-

Protocol:

-

Cancer cells (e.g., GBM or HCC lines) are seeded in 96-well plates at a specified density.

-

After cell adherence, they are treated with varying concentrations of this compound or a vehicle control (DMSO).

-

The cells are incubated for a predetermined period (e.g., 24, 48, 72 hours).

-

Following incubation, CCK-8 (Cell Counting Kit-8) solution is added to each well.

-

The plates are incubated for a further 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins (e.g., BNIP3L, p21, Bcl-2, Beclin-1) following DPD treatment.

-

Protocol:

-

Cells are treated with DPD and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a PVDF (polyvinylidene difluoride) membrane.

-

The membrane is blocked with non-fat milk or BSA (bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Transcriptomics Analysis

-

Objective: To identify differentially expressed genes in cancer cells after treatment with DPD.

-

Protocol:

-

Cancer cells are treated with DPD or a vehicle control.

-

Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol).

-

RNA quality and quantity are assessed.

-

A cDNA library is constructed from the extracted RNA.

-

High-throughput sequencing (e.g., RNA-Seq) is performed.

-

The sequencing data is analyzed to identify genes that are significantly upregulated or downregulated in response to DPD treatment. This method was used to identify the significant enrichment in cell senescence and autophagy pathways and the upregulation of BNIP3L and p21.[2]

-

Conclusion and Future Directions

The current body of research indicates that this compound exerts its anti-cancer effects through a distinct mechanism involving the induction of incomplete mitophagy and cell senescence, mediated by the BNIP3L and p21 signaling pathways.[1][2] This sets it apart from other related saponins and presents a novel avenue for therapeutic development.

Future research should focus on:

-

In-vivo studies to validate these mechanisms in animal models.

-

Elucidating the upstream regulators of BNIP3L in response to DPD.

-

Investigating the potential synergistic effects of DPD with other anti-cancer agents.

-

Further exploring its efficacy across a broader range of cancer types.

This guide provides a foundational understanding for researchers and professionals aiming to explore the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Desapioplatycodin D from Platycodon grandiflorus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Desapioplatycodin D, a triterpenoid saponin, from the roots of Platycodon grandiflorus. The protocols outlined below are based on established methodologies and are intended to guide researchers in developing efficient and reliable extraction processes.

Introduction

Platycodon grandiflorus, commonly known as the balloon flower, is a traditional herb used in Northeast Asia for various medicinal purposes, including the treatment of coughs and sore throats.[1] Its therapeutic effects are largely attributed to a class of compounds called platycosides, which are triterpenoid saponins. This compound is one such saponin that has garnered interest for its potential pharmacological activities. Platycodin D, a closely related and well-studied saponin from the same plant, has demonstrated a range of biological effects, including anti-cancer, anti-inflammatory, and immunoregulatory properties.[2][3] These activities are often mediated through the modulation of key cellular signaling pathways.

This document provides detailed protocols for various extraction methods, purification techniques, and analytical procedures for this compound and other related saponins from P. grandiflorus.

Extraction and Purification Methodologies

Several methods have been successfully employed for the extraction of saponins from P. grandiflorus. The choice of method can significantly impact the yield and purity of the final extract.

1. Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a widely used technique that utilizes high-frequency sound waves to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer.

2. Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive extraction method that uses a continuous reflux of solvent to extract compounds from a solid matrix.

3. Mechanochemical-Assisted Extraction

This innovative method involves the use of mechanical force, often in combination with a solid alkali, to facilitate the extraction of target compounds. It has been shown to be highly efficient, requiring shorter extraction times and yielding high amounts of Platycodin D.[4]

Purification

Following initial extraction, the crude extract typically contains a mixture of saponins and other phytochemicals. Solid-phase extraction (SPE) is a common and effective method for purifying and concentrating saponins from the crude extract.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of platycosides from P. grandiflorus. While specific data for this compound is limited, the data for the major saponin, Platycodin D, provides a valuable benchmark for optimizing extraction conditions.

Table 1: Comparison of Platycodin D Yield from Different Extraction Methods

| Extraction Method | Solvent | Temperature (°C) | Time | Platycodin D Yield (mg/g of dry material) | Reference |

| Mechanochemical-Assisted | Water (with NaOH pretreatment) | Room Temperature | 20 min | 7.16 ± 0.14 | [4] |

| Soxhlet Extraction | Not Specified | Not Specified | Not Specified | 4.18 ± 0.11 | [4] |

| Superfine Grinding Extraction | Not Specified | Not Specified | Not Specified | 3.26 ± 0.12 | [4] |

| Optimized Solvent Extraction | Water (0% Ethanol) | 50°C | 11 h | 5.63 | [2][5][6][7] |

Table 2: Optimized Conditions for Platycodin D Extraction using Response Surface Methodology

| Parameter | Optimal Value |

| Ethanol Concentration | 0% |

| Temperature | 50°C |

| Extraction Time | 11 hours |

| Predicted Yield | 5.38 mg/g |

| Experimental Yield | 5.63 mg/g |

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Saponins

Materials:

-

Powdered roots of Platycodon grandiflorus

-

70% Methanol[1]

-

Ultrasonic bath

-

Centrifuge

-

0.2 µm PVDF syringe filter[1]

Procedure:

-

Weigh 0.1 g of powdered P. grandiflorus root and place it in a suitable vessel.

-

Add 1.5 mL of 70% methanol to the sample.

-

Perform extraction in an ultrasonic bath for 30 minutes.[1]

-

Centrifuge the mixture at 2,016 x g for 15 minutes.[1]

-

Collect the supernatant.

-

Re-extract the residue with an additional 1.0 mL of 70% methanol under the same conditions.[1]

-

Combine the supernatants from both extractions.

-

Filter the combined supernatant through a 0.2 µm PVDF syringe filter.[1]

Protocol 2: Soxhlet Extraction of Saponins

Materials:

-

Dry extract of P. grandiflorus root

-

Methanol

-

Soxhlet apparatus

-

Thimble

-

Rotary evaporator

Procedure:

-

Place approximately 2.0 g of the dry root extract into a thimble.[8]

-

Insert the thimble into the Soxhlet apparatus.

-

Add 50 mL of methanol to the flask and allow the sample to soak for 15 hours.[8]

-

Add another 50 mL of methanol and perform the extraction for 6 hours.[8]

-

After extraction, evaporate the filtrate under reduced pressure to a volume of 15-20 mL.[8]

Protocol 3: Purification of Saponins using Solid-Phase Extraction (SPE)

Materials:

-

Saponin extract (redissolved in water)

-

Hypersep C18 cartridge[9]

-

Methanol

-

Water

Procedure:

-

Concentrate the saponin extract using N2 gas and redissolve it in 15 mL of water.[9]

-

Activate a Hypersep C18 cartridge by passing 3 mL of methanol followed by 6 mL of water for conditioning.[9]

-

Load the redissolved saponin extract onto the conditioned C18 cartridge.[9]

-

Wash the cartridge to remove impurities (details of the wash solvent should be optimized based on the specific extract).

-

Elute the saponins from the cartridge using an appropriate solvent (e.g., methanol or a methanol/water mixture).

Protocol 4: HPLC Analysis of Saponins

Materials:

-

Filtered saponin extract

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., Kinetex XB-C18, 250 mm × 4.6 mm, 5 μm)[10]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water[10]

Procedure:

-

Inject 20 µL of the filtered extract into the HPLC system.[10]

-

Use a flow rate of 0.8 ml/min.[10]

-

Employ a gradient elution program as follows:

-

0-5 min: 10% A

-

25 min: 22% A

-

50 min: 28% A

-

65 min: 35% A

-

70 min: 60% A

-

76-83 min: 95% A

-

89 min: 50% A

-

94-105 min: 10% A[10]

-

-

Identify and quantify saponins by comparing retention times and peak areas with those of reference standards.

Signaling Pathways and Experimental Workflow

Signaling Pathways of Platycodin D

Platycodin D has been shown to exert its anti-cancer effects by modulating several key signaling pathways.[3] The diagrams below illustrate the mechanisms through which Platycodin D induces apoptosis and autophagy in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bohrium.com [bohrium.com]

- 6. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4.3. Saponin and Inulin Contents [bio-protocol.org]

- 9. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS | MDPI [mdpi.com]

- 10. Chemical characterization of balloon flower (Platycodon grandiflorum) sprout extracts and their regulation of inflammatory activity in lipopolysaccharide‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Open Access) Study on qualitative and quantitative methods of platycodin D in roots of Platycodon grandiflorus (2007) | Zhang Cun | 2 Citations [scispace.com]

Application Notes & Protocols: Isolation and Purification of Desapioplatycodin D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desapioplatycodin D is a triterpenoid saponin found in the roots of Platycodon grandiflorus (Platycodi Radix). Like other platycosides, it is recognized for its potential biological activities, which include anti-inflammatory and anti-tumor properties.[1][2] The isolation and purification of this compound are crucial for its further investigation in pharmacological research and drug development. This document provides a detailed protocol for the preparative isolation and purification of this compound from a platycoside-enriched fraction of Platycodi Radix.

Data Presentation

The following table summarizes the quantitative data for the preparative isolation of this compound and other platycosides from a 300 mg platycoside-enriched fraction using High-Speed Counter-Current Chromatography (HSCCC).[1]

| Compound | Amount Isolated (mg) | Purity (%) |

| Platycoside E | 21 | >94 |

| Deapio-platycoside E | 14 | >94 |

| Platycodin D3 | 10 | >94 |

| Deapio-platycodin D3 | 6 | >94 |

| Platycodin D | 28 | >94 |

| This compound | 6 | >94 |

Experimental Protocols

This protocol is based on the method described by Ha and Kim for the preparative isolation of platycosides.[1][3]

1. Preparation of Platycoside-Enriched Fraction

-

Extraction: The dried roots of Platycodon grandiflorum are subjected to water extraction.

-

Column Chromatography: The aqueous extract is then passed through a reversed-phase C18 column to enrich the platycoside fraction.

2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

HSCCC System: A high-speed counter-current chromatograph equipped with an evaporative light scattering detector (ELSD) is used.

-

Two-Phase Solvent System:

-

System A: Hexane-n-butanol-water (1:40:20, v/v/v)

-

System B: Hexane-n-butanol-water (1:10:5, v/v/v)

-

-

Procedure:

-

The platycoside-enriched fraction (300 mg) is subjected to HSCCC.

-

The separation is performed using the specified two-phase solvent systems.

-

The effluent is monitored by ELSD to detect the separated compounds.

-

Fractions corresponding to the different platycosides, including this compound, are collected based on the elution profile.

-

3. Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): The purity of the isolated fractions is determined by HPLC analysis.

-